molecular formula C9H14O B1361359 1-Cyclohexylidenepropan-2-one CAS No. 874-68-0

1-Cyclohexylidenepropan-2-one

Cat. No.: B1361359
CAS No.: 874-68-0
M. Wt: 138.21 g/mol
InChI Key: KVSOBMXTKPYCSG-UHFFFAOYSA-N
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Description

1-Cyclohexylideneppan-2-one is a cyclic ketone characterized by a cyclohexylidene group (a conjugated cyclohexene ring) attached to a propan-2-one backbone. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. For instance, 1-(1-cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4, C₁₀H₁₆O, molar mass 152.23 g/mol) shares the cyclohexenyl-propanone framework, suggesting similar reactivity patterns such as conjugate addition or cycloaddition reactions .

Properties

IUPAC Name

1-cyclohexylidenepropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSOBMXTKPYCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236327
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-68-0
Record name 2-Propanone, 1-cyclohexylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylidenepropan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild heating conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylidenepropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylidenepropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexylidenepropan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s reactivity is influenced by the presence of the cyclohexylidene group, which can undergo various transformations under different conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the propan-2-one core but differ in substituents, leading to distinct chemical and physical properties:

Compound Name Molecular Formula Substituents Key Features Reference
1-Cyclohexylidenepropan-2-one C₉H₁₂O Cyclohexylidene group Conjugated enone system Inferred
1-(1-Cyclohexenyl)-2-methylpropan-1-one C₁₀H₁₆O Cyclohexenyl + methyl group Increased steric bulk
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO Chlorophenyl + cyclopropyl Aromatic + strained ring effects
1-(2-Thienyl)-1-propanone C₇H₈OS Thienyl group Aromatic sulfur heterocycle
1-(Methylamino)-2-propanone C₄H₉NO Methylamino group Nucleophilic amine functionality

Research Findings and Challenges

  • Stability : Cyclohexylidene groups may exhibit lower thermal stability compared to aromatic thienyl or rigid cyclopropane systems due to steric hindrance and rotational freedom .
  • Knowledge Gaps: Limited data exist on the compound’s spectroscopic properties or toxicity, necessitating further studies akin to safety assessments for cyclohexanecarboxylic acid derivatives .

Biological Activity

1-Cyclohexylidenepropan-2-one, also known by its CAS number 874-68-0, is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexylidene group attached to a propan-2-one backbone. Its molecular formula is C9H14OC_9H_{14}O, and it possesses unique structural characteristics that contribute to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight142.21 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to inflammation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in the inflammatory response. For instance, it has shown potential in reducing the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

1. Anticancer Activity
Several studies have investigated the compound's efficacy against various cancer cell lines. It has demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a lead compound in anticancer drug development.

2. Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In vitro studies have shown that it can reduce the production of inflammatory cytokines, indicating its promise in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, this compound was administered to rats. The findings showed a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of COX-2 expression in treated animals.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various synthetic routes have been explored, including:

  • Condensation Reactions: Utilizing cyclohexanone and propan-2-one under acidic conditions.
  • Photochemical Methods: Employing light to drive reactions that yield higher purity products with fewer by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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